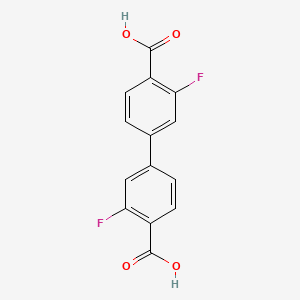

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Description

BenchChem offers high-quality 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAXGLIYDQKPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690930 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-07-0 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for obtaining 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a key structural motif in various fields of chemical and pharmaceutical research. The synthesis is centered around the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This document will delve into the strategic considerations for the synthesis, the preparation of key starting materials, and a detailed, step-by-step protocol for the final cross-coupling reaction.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl compounds is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a preferred method due to its mild reaction conditions and high functional group tolerance.[1][2] The core of this strategy involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or its ester derivative.

For the synthesis of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, the most logical disconnection approach involves the coupling of two key intermediates: a halogenated benzoic acid derivative and a boronic acid-substituted benzoic acid derivative. This approach allows for the late-stage formation of the central biaryl bond, which is often advantageous in complex organic syntheses.

The overall synthetic strategy is depicted in the following diagram:

Caption: Overall synthetic strategy for 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

Synthesis of Key Precursors

The success of the Suzuki-Miyaura coupling is highly dependent on the purity and availability of the starting materials. This section details the preparation of the two essential precursors.

Preparation of 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid is a crucial building block for this synthesis. It can be prepared from 2-fluoro-4-bromotoluene through an oxidation reaction.[3][4]

Experimental Protocol: Oxidation of 2-Fluoro-4-bromotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-bromotoluene (1.0 eq).

-

Solvent and Reagents: Add a mixture of pyridine and water (1:1) to the flask. Heat the mixture to 90°C.

-

Oxidation: Slowly add potassium permanganate (KMnO4) (4.2 eq) in portions to the reaction mixture while maintaining the temperature at 90°C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 3 hours at 90°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Wash the celite pad with a 3N sodium hydroxide solution and water.

-

Acidification and Extraction: Remove the organic solvent from the filtrate under reduced pressure. Acidify the aqueous residue with 6N hydrochloric acid (HCl) to a pH of 2. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2-Fluoro-4-bromotoluene | Potassium permanganate | Pyridine/Water | 90°C | 3 h | ~73% |

Preparation of (4-Carboxy-3-fluorophenyl)boronic Acid

The second key precursor is (4-carboxy-3-fluorophenyl)boronic acid. A common method for the synthesis of aryl boronic acids is through the borylation of an aryl halide.[5] In this case, we will start from 4-iodo-3-fluorobenzoic acid, which can be prepared by the oxidation of 2-fluoro-4-iodotoluene.

Experimental Protocol: Borylation of 4-Iodo-3-fluorobenzoic acid (via its methyl ester)

To avoid side reactions with the carboxylic acid group during the borylation step, it is advisable to first protect it as a methyl ester.

-

Esterification: Reflux 4-iodo-3-fluorobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to obtain methyl 4-iodo-3-fluorobenzoate.

-

Borylation Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 4-iodo-3-fluorobenzoate (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.1 eq), and potassium acetate (KOAc) (3.0 eq) in a suitable solvent such as 1,4-dioxane.

-

Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate.

-

Hydrolysis: The resulting boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the desired biaryl structure. The trifunctional nature of the substrates, possessing a halogen, a carboxylic acid, and a boronic acid (or ester), requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.[1]

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

-

Reaction Setup: To a Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate (1.1 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq). The use of bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by the carboxylate groups.[1]

-

Reaction Conditions: Thoroughly degas the reaction mixture and place it under an inert atmosphere. Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting materials.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the mixture to a pH of 1-2 with concentrated HCl to precipitate the crude product.

-

Isolation and Purification: Filter the precipitate and wash it with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

-

Final Hydrolysis: If the methyl ester of the boronic acid precursor was used, a final hydrolysis step under basic conditions (e.g., NaOH or KOH in methanol/water) followed by acidification will be necessary to convert the methyl ester to the carboxylic acid.

| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Temperature |

| 4-Bromo-2-fluorobenzoic acid | (4-Carboxy-3-fluorophenyl)boronic acid pinacol ester | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 80-100°C |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a highly reliable method, other modern cross-coupling techniques could also be employed. A noteworthy alternative is the decarboxylative cross-coupling, which uses carboxylic acids directly, avoiding the need to synthesize organoboron reagents.[2][6] This approach involves the palladium-catalyzed coupling of an arene carboxylic acid with an aryl halide.[2] While this is a developing area, it holds promise for more atom-economical and streamlined syntheses in the future.[5]

Conclusion

The synthesis of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. Careful preparation of the key precursors, 4-bromo-2-fluorobenzoic acid and a suitable (4-carboxy-3-fluorophenyl)boronic acid derivative, is paramount to the success of the overall synthesis. The provided protocols offer a robust and adaptable framework for researchers and scientists in the field of drug development and materials science. The continuous evolution of cross-coupling methodologies, such as decarboxylative couplings, may offer even more efficient synthetic routes in the future.

References

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2424-2439.

- Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 133(43), 17294-17297.

- Goosen, L. J., Rodriguez, N., & Goossen, K. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(23), 4773-4776.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2(1), 27-50.

- Wang, C., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-193.

- Zhao, Y., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry, 21(40), 8145-8149.

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Smith, A. B., & Sestelo, J. P. (2014). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. ACS Omega, 2(1), 113-119.

- Letters in Drug Design & Discovery. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12).

- El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19304-19332.

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.

- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 278-290.

- Google Patents. (n.d.). Synthesis method for 4,4'-biphenyldicarboxylic acid.

- Google Patents. (n.d.). Synthesis method for 4,4'-biphenyldicarboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a difluorinated biphenyl dicarboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule, offering insights into its synthesis, analysis, and potential applications, particularly in the context of drug discovery.

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatization with fluorine and carboxylic acid moieties can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Notably, related structures have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for the treatment of autoimmune diseases and cancer.[1][2][3][4][5] This guide will serve as a technical resource for researchers working with or considering the use of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid in their research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and drug development. This section details the key physicochemical parameters of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₂O₄ | [6] |

| Molecular Weight | 278.21 g/mol | [6] |

| Melting Point | >300°C | ChemicalBook |

| Predicted pKa | 2.78 ± 0.10 | ChemicalBook |

| Solubility | Slightly soluble in DMF and Methanol | ChemicalBook |

| Appearance | Solid (predicted) | [6] |

Note: Some of the data presented are predicted values and should be confirmed by experimental analysis.

Molecular Structure

The structure of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, with its two phenyl rings connected by a single bond and substituted with two fluorine atoms and two carboxylic acid groups, dictates its chemical behavior and potential biological activity.

Caption: 2D structure of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

Synthesis and Purification

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biphenyl derivatives.[7]

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthetic Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzoic acid (1 equivalent) and (4-carboxy-3-fluorophenyl)boronic acid (1.1 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water.

-

Addition of Base and Catalyst: Add an aqueous solution of a base, such as potassium carbonate (2-3 equivalents), to the reaction mixture. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbons in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, and their chemical shifts and coupling constants will provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be observed around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻ is expected to be observed.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data.

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the dry, crystalline sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure thermal equilibrium. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded. Given the high melting point, a specialized apparatus may be required.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions, organic solvents) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary). The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant. The pKa values can be determined from the inflection points of the resulting titration curve.

Biopharmaceutical Relevance and Applications

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence binding interactions with biological targets, and block sites of metabolic degradation, thereby increasing the drug's half-life.

The dicarboxylic acid functionality in 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid can serve as a handle for further chemical modifications or as a key interacting group with a biological target. As previously mentioned, this class of compounds has shown potential as inhibitors of DHODH, an enzyme crucial for cell proliferation.[1][2][3][4][5] DHODH inhibitors are being actively investigated for the treatment of autoimmune diseases like rheumatoid arthritis and in oncology.[1][2][3][4][5] The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in this and other therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. From its synthesis and purification to its spectroscopic characterization and potential biopharmaceutical applications, the information presented herein is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The unique combination of a difluorinated biphenyl core with two carboxylic acid groups makes this compound a compelling subject for further scientific exploration.

References

-

Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]

-

ASH Publications. The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. [Link]

-

PMC. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 4-Fluorobenzoic Acid. [Link]

-

PubChem. 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid. [Link]

-

GLPBIO. 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. [Link]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

-

NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

PubChem. 2-Fluorobenzoic acid. [Link]

-

PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST. Benzoic acid, 4-fluoro-. [Link]

-

NIST. Benzoic acid, 4-fluoro-, ethyl ester. [Link]

-

SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR]. [Link]

-

SpectraBase. 2-Fluorobenzoic acid, 2-fluorophenyl ester - Optional[13C NMR]. [Link]

-

SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR]. [Link]

-

SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR]. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

ResearchGate. Synthesis of Mono- and Difluoronaphthoic Acids. [Link]

-

NIST. 4-Aminobenzoic acid. [Link]

- Google Patents. Synthesis process of 3, 5-difluorophenol.

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid | C14H8F2O4 | CID 53227343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

An In-Depth Technical Guide to 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated aromatic dicarboxylic acid of significant interest in advanced materials science and medicinal chemistry. This document details the compound's essential identifiers, physicochemical properties, a validated representative synthesis protocol via Suzuki-Miyaura cross-coupling, and its principal applications as a sophisticated building block. The strategic incorporation of fluorine atoms imparts unique electronic and conformational characteristics to the biphenyl backbone, making this molecule a valuable precursor for high-performance polyimides and a versatile linker for the design of functional metal-organic frameworks (MOFs). The rationale behind its synthesis and application will be discussed, providing researchers with the foundational knowledge required to leverage this compound in their development programs.

Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible research. The subject of this guide, 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, is systematically identified by the following descriptors.

| Identifier | Value | Source |

| CAS Number | 1261956-34-6 | PubChem[1] |

| IUPAC Name | 4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acid | PubChem[1] |

| Molecular Formula | C₁₄H₈F₂O₄ | PubChem[1] |

| Molecular Weight | 278.21 g/mol | PubChem[1] |

| Synonyms | 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | PubChem[1] |

| InChI Key | OIWAYUCBIWGOAN-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)O | PubChem[1] |

Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties which are critical for predicting solubility, reactivity, and suitability in various applications.

| Property | Value | Notes |

| XLogP3 | 2.8 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | From the two carboxylic acid groups. |

| Hydrogen Bond Acceptors | 4 | From the four oxygen atoms. |

| Rotatable Bond Count | 3 | Allows for conformational flexibility. |

| Topological Polar Surface Area | 74.6 Ų | Influences membrane permeability and solubility. |

| Formal Charge | 0 | --- |

Synthesis and Purification: A Representative Protocol

The formation of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent choice due to its high functional group tolerance and mild reaction conditions.[2][3] This method provides a reliable and scalable route to asymmetrically substituted biaryls like the title compound.

A logical and robust synthetic approach involves the coupling of an appropriately substituted arylboronic acid with an aryl halide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The following protocol is a representative, field-proven methodology for the synthesis of biphenyl dicarboxylic acids, adapted for this specific target molecule.

Reaction Scheme:

-

Part A: (3-Carboxy-4-fluorophenyl)boronic acid

-

Part B: Methyl 4-bromo-2-fluorobenzoate

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent System: Toluene, Ethanol, and Water

Step-by-Step Experimental Protocol

-

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-bromo-2-fluorobenzoate (1.0 eq) and (3-Carboxy-4-fluorophenyl)boronic acid (1.2 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and 2M aqueous potassium carbonate solution. The solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of aryl bromide).

-

Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under a positive pressure of nitrogen.

-

Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 6-12 hours).

-

Workup and Ester Hydrolysis:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biphenyl dimethyl ester.

-

To the crude ester, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3-4 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Stir at room temperature or gentle heat (40-50 °C) until saponification is complete (as monitored by TLC/HPLC).

-

-

Purification:

-

Remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove non-polar impurities (e.g., triphenylphosphine oxide).

-

Acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). The desired dicarboxylic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-80 °C to a constant weight.

-

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Applications in Research and Development

The rigid, well-defined geometry of the biphenyl core, combined with the electron-withdrawing nature of the fluorine substituents and the coordinating capability of the two carboxylic acid groups, makes this molecule a highly valuable component in materials science.

Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[4] The properties of a MOF—including pore size, surface area, and chemical functionality—are directly dictated by the choice of these building blocks. Biphenyl dicarboxylic acids are prized linkers for creating robust frameworks with high thermal stability and permanent porosity.

The title compound is an excellent candidate for a MOF linker for several reasons:

-

Structural Rigidity: The biphenyl unit provides a rigid spacer, leading to predictable and stable framework topologies.

-

Functionality: The two carboxylate groups can coordinate with metal centers to extend the framework in two directions, forming 2D or 3D networks.

-

Fluorine Modification: The fluorine atoms can tune the electronic environment of the pores, potentially enhancing selectivity for gas sorption (e.g., CO₂) and can introduce hydrophobicity, improving the framework's stability in the presence of moisture.[5]

Caption: Role as a linker in a 3D MOF network.

Monomer for High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[2][6][7] They are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine.

The title dicarboxylic acid can be readily converted to its corresponding dianhydride, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic dianhydride, through dehydration (e.g., by heating with acetic anhydride). This dianhydride monomer can then be polymerized with various aromatic diamines to produce novel polyimides.

The inclusion of the fluorinated biphenyl moiety into the polymer backbone is expected to confer:

-

Enhanced Thermal Stability: The strength of the C-F bond and the rigidity of the aromatic rings contribute to a high decomposition temperature.

-

Improved Solubility: The fluorine atoms and the kinked structure of the biphenyl unit can disrupt chain packing, improving the solubility of the resulting polyimide in organic solvents and enhancing its processability.[8]

-

Lower Dielectric Constant: The low polarizability of the C-F bond can reduce the dielectric constant of the polymer, making it suitable for applications in microelectronics.

-

Optical Transparency: The reduced charge-transfer complex formation due to the fluorinated structure can lead to polyimide films with less color and higher optical transparency.[9]

Caption: Pathway to fluorinated polyimides.

Safety and Handling

As with all laboratory chemicals, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

-

Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use.

References

-

PubChem Compound Summary for CID 53227375, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. ([Link])

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Chemical Engineering Transactions. ([Link])

- St. Clair, T. L., & St. Clair, A. K. (1982). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Polymer Preprints, American Chemical Society, Division of Polymer Chemistry, 23(2), 92-93.

- Eddaoudi, M., Moler, D. B., Li, H., Chen, B., Reineke, T. M., O'Keeffe, M., & Yaghi, O. M. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal-organic carboxylate frameworks. Accounts of Chemical Research, 34(4), 319–330.

- Hsiao, S. H., & Yang, C. P. (1998). Preparation and properties of new soluble aromatic polyimides from 2,2′-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 2021-2027.

-

Li, Y., et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 12(9), 2045. ([Link])

-

PubChem Compound Summary for CID 53227375, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. ([Link])

- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

-

Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. ([Link])

-

Synthesis of mono- and difluoronaphthoic acids. Journal of Organic Chemistry. ([Link])

-

Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. ([Link])

-

Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. ([Link])

-

Metal-Organic Framework (MOF)—A Universal Material for Biomedicine. PMC. ([Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a complex biphenyl dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and field-proven methodologies. The guide emphasizes the rationale behind experimental choices, ensuring a self-validating and robust elucidation process.

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid (C₁₄H₈F₂O₄) is a fluorinated biphenyl derivative with a molecular weight of 294.21 g/mol . Its structure presents several interesting challenges for elucidation, including the presence of two fluorine atoms on different phenyl rings and two carboxylic acid groups. The rotational freedom around the biphenyl linkage adds another layer of complexity. A definitive structural confirmation is paramount for understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide details a systematic workflow employing mass spectrometry, infrared spectroscopy, comprehensive NMR studies, and single-crystal X-ray diffraction to unambiguously determine its constitution and conformation.

Molecular Formula and Unsaturation Confirmation via Mass Spectrometry

The initial and most critical step is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition.

Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Predicted m/z |

| [M+H]⁺ | 295.0409 |

| [M-H]⁻ | 293.0258 |

| [M+Na]⁺ | 317.0228 |

| [M+Cl]⁻ | 329.0029 |

Rationale and Experimental Protocol

An accurate mass measurement within a 5 ppm tolerance provides strong evidence for the molecular formula C₁₄H₈F₂O₄. The degree of unsaturation can be calculated from this formula as 11, which is consistent with the presence of two phenyl rings, two carboxylic acid groups, and the biphenyl linkage.

In tandem MS (MS/MS) experiments, fragmentation patterns can offer initial structural insights. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).[1][2][3] The observation of fragments corresponding to [M-H-H₂O]⁻ and [M-H-CO₂]⁻ would be consistent with the presence of carboxylic acid functionalities.[1][2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Positive Ion Mode:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire spectra in the m/z range of 100-500.

-

Observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

-

Negative Ion Mode:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire spectra in the m/z range of 100-500.

-

Observe the deprotonated molecule [M-H]⁻.

-

-

Data Analysis: Compare the measured accurate masses of the observed ions with the theoretically calculated masses for the elemental formula C₁₄H₈F₂O₄.

Functional Group Identification with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic rings.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3300-2500 | O-H stretch (carboxylic acid dimer) | Very broad |

| ~3070 | Aromatic C-H stretch | Sharp, medium |

| 1710-1680 | C=O stretch (aromatic carboxylic acid) | Strong, sharp |

| 1610, 1580, 1490 | Aromatic C=C ring stretch | Medium to strong |

| 1320-1210 | C-O stretch (coupled with O-H in-plane bend) | Broad, strong |

| ~1250 | C-F stretch | Strong |

| 960-900 | O-H out-of-plane bend (carboxylic acid dimer) | Broad, medium |

Rationale and Experimental Protocol

The very broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acid dimers.[4][5][6] The carbonyl (C=O) stretch is expected in the region for aromatic carboxylic acids, where conjugation to the phenyl ring slightly lowers the frequency compared to saturated acids.[4][7] Strong absorptions corresponding to C-F stretching and various C-C and C-H vibrations of the substituted benzene rings will also be present.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Definitive Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be required to unambiguously assign all proton, carbon, and fluorine signals and to establish the connectivity of the two substituted phenyl rings.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3' | ~8.2 - 8.4 | dd | ~8 Hz, ~2 Hz |

| H-5' | ~7.9 - 8.1 | dd | ~11 Hz, ~2 Hz |

| H-6' | ~7.5 - 7.7 | t | ~8 Hz |

| H-3 | ~7.8 - 8.0 | t | ~8 Hz |

| H-5 | ~7.6 - 7.8 | ddd | ~8 Hz, ~2 Hz, ~1 Hz |

| H-6 | ~7.4 - 7.6 | ddd | ~8 Hz, ~5 Hz, ~1 Hz |

| COOH | >13.0 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~138 - 142 |

| C-2' | ~160 - 164 (d) |

| C-3' | ~118 - 122 (d) |

| C-4' | ~130 - 134 |

| C-5' | ~125 - 129 (d) |

| C-6' | ~115 - 119 (d) |

| C-1 | ~128 - 132 (d) |

| C-2 | ~161 - 165 (d) |

| C-3 | ~116 - 120 (d) |

| C-4 | ~140 - 144 |

| C-5 | ~132 - 136 |

| C-6 | ~124 - 128 (d) |

| COOH | ~165 - 168 |

Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine Label | Predicted Chemical Shift (δ, ppm) |

| F-2' | -110 to -115 |

| F-2 | -112 to -117 |

Rationale and Elucidation Strategy

-

¹H NMR: The aromatic region will show six distinct signals, each integrating to one proton. The protons on the ring with two fluorine atoms will exhibit complex splitting patterns due to both H-H and H-F couplings. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>13 ppm).

-

¹³C NMR: Fourteen carbon signals are expected. The carbons directly attached to fluorine will appear as doublets due to one-bond C-F coupling. The two carboxylic acid carbonyl carbons will be in the 165-168 ppm range.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom. The chemical shifts will be influenced by the substitution pattern on their respective rings.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

-

COSY (Correlation Spectroscopy) will establish H-H coupling networks within each of the two aromatic rings, allowing for the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) is key to connecting the fragments. It will show correlations between protons and carbons over two to three bonds. Crucially, HMBC correlations between protons on one ring and carbons on the other (e.g., H-3 and C-1') will definitively establish the biphenyl linkage. Correlations from aromatic protons to the carboxylic acid carbons will confirm their positions.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

-

2D Spectra Acquisition:

-

Acquire gradient-enhanced (ge) versions of COSY, HSQC, and HMBC experiments using standard pulse programs.

-

For the HMBC, set the long-range coupling delay to optimize for J-couplings of ~8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all signals and confirm the molecular structure.

Three-Dimensional Structure by Single-Crystal X-ray Diffraction

While NMR provides the connectivity, single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial torsional angle between the two phenyl rings.

Rationale and Expected Structural Features

Biphenyl systems are often non-planar in the solid state due to steric hindrance between substituents in the ortho positions.[8][9] In this molecule, the fluorine atom and the carboxylic acid group at the 2- and 4- positions, respectively, will likely force a significant dihedral (torsional) angle between the planes of the two aromatic rings. This angle is a critical structural parameter influencing the molecule's overall shape and crystal packing. X-ray diffraction will also confirm the substitution pattern and the connectivity established by NMR.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Instrumentation: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

-

Data Collection:

-

Mount a suitable crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and torsional angles.

-

Workflow and Data Integration

The elucidation process should follow a logical progression, with each technique providing complementary information.

Caption: Workflow for the structure elucidation of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

Conclusion

The structural elucidation of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid requires a synergistic application of modern analytical techniques. By following the workflow outlined in this guide—starting with mass spectrometry and IR spectroscopy for foundational data, progressing to a comprehensive suite of NMR experiments for detailed connectivity mapping, and culminating in single-crystal X-ray diffraction for definitive 3D structural information—researchers can achieve an unambiguous and complete characterization of this complex molecule. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any future research or development activities involving this compound.

References

-

Nakatani, Y., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central. Available at: [Link]

-

Ferreira, Jr., J. M., et al. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). AIP Publishing. Available at: [Link]

-

Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

-

Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]

-

Iyengar, B. S., et al. (2005). Correlation between the values of the biphenyl torsion angles ( y ), the ortho -carbon–ipso -carbon–ipso -carbon– ortho -carbon torsion angles ( o ), and the ipso -carbon– ortho -carbon– ortho -carbon bond angles ( a ) in singly and doubly bridged biphenyls. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Krucker, M., et al. (2004). Synthesis of Rotationally Restricted and Modular Biphenyl Building Blocks. ResearchGate. Available at: [Link]

-

University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. Available at: [Link]

-

Shenderovich, I. G., et al. (2003). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Available at: [Link]

-

Basler, S., et al. (2011). Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. PubMed Central. Available at: [Link]

-

Reddit User. (2013). Finding dihedral angle with X-ray crystallography. Reddit. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. Solubility is a critical physicochemical parameter that dictates the feasibility of reaction conditions, purification strategies, and formulation development in the pharmaceutical and chemical industries. This document synthesizes theoretical principles, available empirical data, and established experimental methodologies to serve as a vital resource for researchers, scientists, and drug development professionals. We delve into the molecular factors governing the solubility of this dicarboxylic acid, present qualitative solubility information, and provide detailed, field-proven protocols for its quantitative determination.

Introduction to the Analyte and the Importance of Solubility

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a fluorinated biphenyl dicarboxylic acid. Its rigid structure, combined with multiple functional groups capable of hydrogen bonding, presents a unique and complex solubility profile. The presence of two carboxylic acid moieties and two fluorine atoms significantly influences its polarity, crystal lattice energy, and interactions with various solvents.

In drug development, understanding solubility is paramount. It is a key determinant of a drug candidate's bioavailability and dictates the choice of formulation strategies required to achieve therapeutic efficacy.[1][2] For synthetic chemists, solubility data is essential for selecting appropriate reaction media, controlling reaction kinetics, and developing efficient crystallization-based purification methods. This guide aims to provide the foundational knowledge required to make informed decisions when working with this compound.

Physicochemical Properties of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

A molecule's structure is the primary determinant of its physical properties and, consequently, its solubility.[2] The key physicochemical characteristics of the target compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₄H₈F₂O₄ | [3] |

| Molecular Weight | 278.21 g/mol | [3] |

| Physical Form | Solid | [4] |

| Predicted pKa | 2.78 ± 0.10 | [4] |

| Predicted Density | 1.478 g/cm³ | [4] |

The low predicted pKa value suggests that both carboxylic acid groups are highly acidic.[4] This has profound implications for its solubility, particularly in relation to pH. The biphenyl core provides a significant hydrophobic character, while the two carboxyl groups and two fluorine atoms introduce high polarity and the capacity for strong hydrogen bonding. The interplay between these features governs the compound's interaction with different classes of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is expected to be a function of the solvent's ability to overcome the solute's crystal lattice energy by forming favorable solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are anticipated to effectively solvate the polar carboxyl groups, leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, capable of interacting with both the carboxyl groups and, to a lesser extent, the fluorine atoms. Alcohols are often used in the purification of similar aromatic acids.[5][6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the analyte, its solubility in nonpolar solvents is expected to be negligible. The energy required to break the strong intermolecular forces (hydrogen bonds) in the solid crystal would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Solubility Profile in Organic Solvents

While comprehensive quantitative data is not widely published, initial screening provides a qualitative overview.

Table 4.1: Qualitative Solubility Data

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Discussion: The designation "Slightly Soluble" indicates that while these polar solvents can disrupt the crystal lattice, the overall solvation is not highly favorable at room temperature. This is likely due to the rigid, planar nature of the biphenyl system and the strong intermolecular hydrogen bonding between the dicarboxylic acid molecules in the solid state. For dicarboxylic acids, it has been noted that molecular packing in the solid state significantly affects solubility.

Based on the behavior of structurally related compounds like Diflunisal and other fluorinated benzoic acids, a more nuanced profile can be anticipated.[6][8] Diflunisal, a related fluorinated biphenyl carboxylic acid, is soluble in DMF, DMSO, and ethanol at concentrations of approximately 25-30 mg/mL.[8] This suggests that while our target molecule is only "slightly soluble" in methanol and DMF, its solubility may be enhanced in other polar organic solvents or at elevated temperatures.

Gold-Standard Protocol for Experimental Solubility Determination

For accurate and reliable solubility measurement, the Saturation Shake-Flask Method is considered the industry's gold standard.[9][10][11] It measures the thermodynamic equilibrium solubility, providing a definitive value under specific conditions.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid. The saturated solution is then carefully separated from the solid phase and its concentration is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[10]

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid to a series of vials, each containing a precise volume of the selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene). "Excess" is critical to ensure a saturated state is achievable.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a duration sufficient to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit sedimentation of the excess solid.[10] To separate the saturated liquid phase from the solid, two primary methods are used:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE). Causality Note: Filtration is a common source of error. The potential for the analyte to adsorb to the filter membrane must be evaluated, especially for poorly soluble compounds.[9][10]

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis (HPLC): Analyze the diluted sample using a validated, stability-indicating HPLC method. The advantage of HPLC over spectrophotometric methods is its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[10]

-

Calculation: The equilibrium solubility (S) is calculated using the following formula: S = C * DF Where:

-

C is the concentration determined by HPLC (e.g., in mg/mL).

-

DF is the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

Several experimental factors can significantly alter the measured solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

-

Effect of pH: As a dicarboxylic acid with a low pKa, this compound's solubility is expected to be highly pH-dependent. In aqueous or partially aqueous systems, increasing the pH above the pKa values will cause deprotonation of the carboxylic acid groups to form carboxylate salts. These ionized forms are significantly more polar and thus more soluble in polar protic solvents like water. When measuring solubility, controlling the pH with buffers or a pH-stat is critical.[10]

-

Effect of Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is expected to increase with rising temperature. This relationship can be modeled using the van't Hoff equation, which is particularly useful for developing crystallization processes.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies and to check the residual solid after equilibration to ensure no phase transformation has occurred.

Conclusion

The solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a complex function of its molecular structure, the properties of the solvent, and the experimental conditions. It exhibits limited solubility in common polar organic solvents like methanol and DMF at ambient temperatures. A thorough understanding and precise measurement of its solubility are critical for its successful application in research and development. The gold-standard shake-flask method, coupled with HPLC analysis, provides the most reliable means of generating the quantitative data needed for process optimization and formulation design. Further research should focus on generating a comprehensive solubility dataset across a wider range of pharmaceutically relevant solvents and temperatures.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. (n.d.). ChemicalBook.

- Diflunisal - PRODUCT INFORM

- An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). INIS-IAEA.

- Solubility data of diflunisal and various cyclodextrin inclusion... (n.d.).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid. (n.d.). PubChem.

- diflunisal. (n.d.). ChemBK.

- 4-Fluorobenzoic acid. (n.d.). Grokipedia.

- 4-Fluorobenzoic acid. (2025). ChemicalBook.

- Diflunisal. (n.d.). ChemicalBook.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid | C14H8F2O4 | CID 53227343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid CAS#: 1261929-07-0 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid: A Technical Guide

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a biphenyl dicarboxylic acid derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its rigid, fluorinated structure can impart unique pharmacological and material properties. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural elucidation and characterization.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. This approach offers researchers a reliable reference for confirming the identity of this compound in their work.

Molecular Structure and Spectroscopic Overview

The structure of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, with its two fluorinated phenyl rings and two carboxylic acid groups, dictates a unique spectroscopic fingerprint. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, both ¹H and ¹³C NMR are invaluable for confirming the substitution patterns on the aromatic rings.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.15 | d | ~8.5 |

| H-5 | ~7.85 | dd | ~8.5, ~2.0 |

| H-6 | ~7.95 | d | ~2.0 |

| H-2' | ~7.60 | dd | ~8.0, ~1.5 |

| H-5' | ~7.40 | t | ~8.0 |

| H-6' | ~7.70 | dd | ~8.0, ~2.0 |

| -COOH (x2) | > 12.0 | br s | - |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the benzene ring. The fluorine atoms and carboxylic acid groups are electron-withdrawing, which deshields the nearby aromatic protons, causing them to resonate at higher chemical shifts (downfield). The splitting patterns (multiplicities) are predicted based on the number of neighboring protons and their coupling constants, which are characteristic for ortho, meta, and para relationships in aromatic systems. For instance, the doublet multiplicity for H-3 is due to its coupling with the adjacent H-5. The broad singlet for the carboxylic acid protons is typical due to hydrogen bonding and rapid chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 |

| C-2 | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-3 | ~115 (d, ²JCF ≈ 20 Hz) |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~135 |

| C-1' | ~138 |

| C-2' | ~120 |

| C-3' | ~162 (d, ¹JCF ≈ 255 Hz) |

| C-4' | ~132 |

| C-5' | ~118 (d, ²JCF ≈ 22 Hz) |

| C-6' | ~128 |

| -COOH (x2) | ~168 |

Causality Behind Predictions: The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-3') will exhibit the largest downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 250 Hz). Carbons adjacent to the fluorinated carbons (e.g., C-3 and C-5') will show smaller doublet splittings due to two-bond carbon-fluorine coupling (²JCF). The carboxylic acid carbons are expected to be the most downfield-shifted carbon signals, typically appearing around 168 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1720 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

| O-H bend (Carboxylic acid) | 950 - 900 | Broad, Medium |

Causality Behind Predictions: The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid groups, which is a result of strong hydrogen bonding. The sharp and intense C=O stretching absorption is also characteristic of carboxylic acids. The presence of aromatic rings will be confirmed by the C-H and C=C stretching vibrations in their respective regions. The strong C-F stretching bands will further confirm the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 278. The molecular ion peak is expected, though it may be of low intensity due to the lability of the carboxylic acid groups.

-

Major Fragmentation Pathways:

-

Loss of H₂O (m/z = 260): A common fragmentation for carboxylic acids.

-

Loss of -COOH (m/z = 233): Decarboxylation is a favorable fragmentation pathway.

-

Loss of two -COOH groups (m/z = 188): Complete decarboxylation leading to the biphenyl core.

-

Cleavage of the biphenyl bond: This would lead to fragments corresponding to the individual fluorinated benzoic acid moieties.

-

Causality Behind Predictions: In EI-MS, the initial ionization creates a radical cation which then undergoes fragmentation. For aromatic carboxylic acids, common fragmentation patterns include the loss of water and the carboxyl group.[2] The stability of the resulting fragments will dictate the intensity of their corresponding peaks in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-15 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[5][6]

-

Data Acquisition:

-

Set the electron energy to 70 eV.[6]

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion